7-hydroxy-4-methyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-HYDROXY-4-METHYL-8-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-2H-CHROMEN-2-ONE is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzopyrone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-4-METHYL-8-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 4-(2-pyridyl)piperazine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dry acetone, with anhydrous potassium carbonate as a base.
Product Formation: The product is formed through an alkylation reaction, where the 7-hydroxy-4-methylcoumarin reacts with 4-(2-pyridyl)piperazine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-4-METHYL-8-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
7-HYDROXY-4-METHYL-8-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-2H-CHROMEN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-HYDROXY-4-METHYL-8-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-2H-CHROMEN-2-ONE involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
4-(2-Pyridyl)piperazine: Another precursor used in the synthesis.
Uniqueness
7-HYDROXY-4-METHYL-8-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}-2H-CHROMEN-2-ONE is unique due to its combined structural features of coumarin and piperazine, which confer distinct biological and chemical properties .
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-8-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C20H21N3O3/c1-14-12-19(25)26-20-15(14)5-6-17(24)16(20)13-22-8-10-23(11-9-22)18-4-2-3-7-21-18/h2-7,12,24H,8-11,13H2,1H3 |
InChI Key |
LSQXYMSQCKRKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=CC=N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.